REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([C:12]1[O:13][C:14]2[CH:20]=[CH:19][C:18]([C:21]#[N:22])=[CH:17][C:15]=2[N:16]=1)[CH2:9][C:10]#[CH:11]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:11]#[C:10][CH2:9][CH2:8][C:12]1[O:13][C:14]2[CH:20]=[CH:19][C:18]([C:21]#[N:22])=[CH:17][C:15]=2[N:16]=1.[O:13]1[C:14]2[CH:20]=[CH:19][C:18]([C:21]#[N:22])=[CH:17][C:15]=2[N:16]=[CH:12]1
|
Name
|
|
Quantity
|
89 mg
|
Type
|
reactant
|
Smiles
|
IC1=NC=CC=C1
|
Name
|
2-(but-3-ynyl)benzo[d]oxazole-5-carbonitrile
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(CC#C)C=1OC2=C(N1)C=C(C=C2)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (DCM/MeOH 99:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C#CCCC=1OC2=C(N1)C=C(C=C2)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC2=C1C=CC(=C2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |